![molecular formula C13H11N3O5 B5086433 4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl acetate](/img/structure/B5086433.png)
4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl acetate is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is commonly known as DPTAP and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of DPTAP is not fully understood, but it is believed to inhibit the activity of enzymes that are essential for the growth and replication of cancer cells, viruses, and bacteria. DPTAP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the inhibition of cell growth and replication.
Biochemical and Physiological Effects:
DPTAP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. DPTAP has also been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. Additionally, DPTAP has been shown to modulate the immune system and enhance the immune response against cancer cells and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPTAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DPTAP has also been shown to have low toxicity and is well-tolerated in animal studies. However, DPTAP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of DPTAP is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of DPTAP. One direction is to further investigate its potential as an anticancer agent. Studies can be conducted to determine the optimal dosage and administration route of DPTAP for different types of cancer. Additionally, studies can be conducted to investigate the potential of DPTAP as an adjuvant therapy for cancer. Another direction is to investigate the potential of DPTAP as an antiviral and antibacterial agent. Studies can be conducted to determine the efficacy of DPTAP against different types of viruses and bacteria. Finally, studies can be conducted to further understand the mechanism of action of DPTAP and to identify potential targets for its activity.
Conclusion:
In conclusion, DPTAP is a chemical compound that has shown promising results in various scientific research studies. It has potential applications as an anticancer, antiviral, and antibacterial agent. The mechanism of action of DPTAP is not fully understood, but it is believed to inhibit the activity of enzymes that are essential for the growth and replication of cancer cells, viruses, and bacteria. DPTAP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DPTAP, including investigating its potential as an adjuvant therapy for cancer and as an antiviral and antibacterial agent.
Métodos De Síntesis
The synthesis of DPTAP involves the reaction of 4-aminophenyl acetate with diethyl carbonate and urea in the presence of a catalyst. The reaction takes place under mild conditions and yields DPTAP as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
DPTAP has been widely studied for its potential applications in the field of scientific research. It has been shown to have anticancer properties and can inhibit the growth of various cancer cells. DPTAP has also been shown to have antiviral properties and can inhibit the replication of certain viruses. Additionally, DPTAP has been studied for its potential use as an antibacterial agent.
Propiedades
IUPAC Name |
[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-7(17)21-9-4-2-8(3-5-9)11(18)15-10-6-14-13(20)16-12(10)19/h2-6H,1H3,(H,15,18)(H2,14,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKBQFLQRSLENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

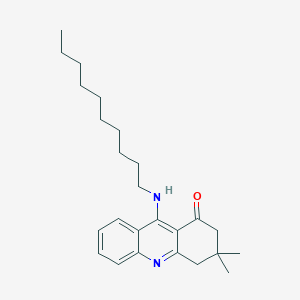
![4-[(1-benzyl-1H-benzimidazol-2-yl)(hydroxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B5086371.png)
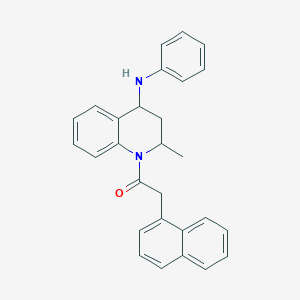
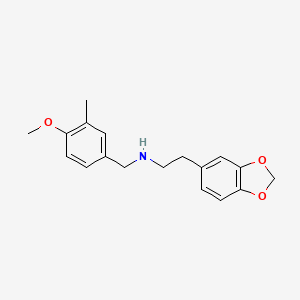
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5086394.png)
![4-(2-methoxy-4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5086396.png)
![4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]thiomorpholine](/img/structure/B5086402.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5086407.png)
![4-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5086413.png)
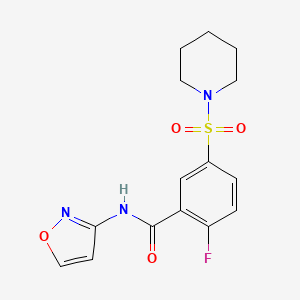
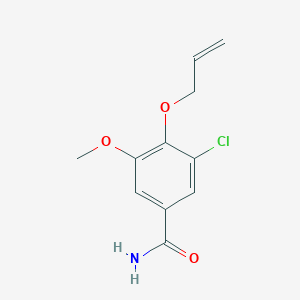
![4-amino-1-[2-(2,4-dichlorophenyl)-1-methyl-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5086438.png)
![N-(2-bromophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5086440.png)
![8-{[2-(2-methoxyphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5086446.png)